2-Palmitoylglycerol

Catalog No.
S575818
CAS No.
23470-00-0
M.F
C19H38O4
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Palmitoylglycerol

CAS Number

23470-00-0

Product Name

2-Palmitoylglycerol

IUPAC Name

1,3-dihydroxypropan-2-yl hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3

InChI Key

BBNYCLAREVXOSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CO

Synonyms

Hexadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Hexadecanoyl Glycerol; 2-Monohexadecanoylglycerol; 2-Monopalmitin; 2-Monopalmitoyl-sn-glycerol; 2-Monopalmitoylglycerol; 2-Palmitoylglycerol; Glycerol-β-palmitate; Palmitic Acid β-monoglycer

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CO

Enhancing Cannabinoid Activity

Studies suggest 2-palmitoylglycerol may act as an endogenous modulator of the endocannabinoid system, a network of receptors and signaling molecules involved in various physiological processes. Research indicates that 2-palmitoylglycerol can potentiate the activity of 2-arachidonoylglycerol (2-AG), another endogenous cannabinoid known for its analgesic and anti-inflammatory properties [1]. Specifically, it seems to enhance the binding of 2-AG to cannabinoid receptors and increase its ability to inhibit specific enzymes, leading to amplified effects [1]. This has generated interest in exploring 2-palmitoylglycerol's potential role in cannabinoid-based therapies for pain, inflammation, and other conditions [1].

Source

Studying Cellular Processes

2-Palmitoylglycerol can serve as a research tool for studying various cellular processes. Its ability to modify protein function through a process known as palmitoylation makes it valuable in investigating protein trafficking, signaling pathways, and membrane interactions within cells [2]. Researchers can utilize 2-palmitoylglycerol to study the effects of palmitoylation on specific proteins and gain insights into their cellular roles [2].

Source

Physical Description

Solid

XLogP3

6.1

Appearance

A crystalline solid

UNII

21I29V2935

Other CAS

23470-00-0

Wikipedia

Glyceryl 2-palmitate

Use Classification

Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]

Dates

Modify: 2023-08-15
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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